4-Bromo-2-(bromomethyl)-1-fluorobenzene
Overview
Description
The compound 4-Bromo-2-(bromomethyl)-1-fluorobenzene is a brominated and fluorinated benzene derivative that serves as an intermediate in various chemical syntheses. It is structurally characterized by the presence of bromine and fluorine substituents on the benzene ring, which significantly influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related bromo-fluorobenzene compounds has been explored through various methods. For instance, the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene, a compound with similar substituents, was achieved by nucleophilic aromatic substitution reactions using [18F]fluoride, with symmetrical bis-(4-bromphenyl)iodonium bromide as a precursor . Another related compound, 1,4-bis(bromomethyl)-2-fluorobenzene, was synthesized from p-xylene through a multi-step process involving nitration, reduction, diazotization, and bromination, achieving an overall yield of 30% . These methods highlight the versatility of bromo-fluorobenzene derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of bromo-fluorobenzene derivatives is characterized by the influence of the bromine and fluorine atoms on the geometry of the benzene ring. Studies on similar molecules, such as 1-bromo-3-fluorobenzene, have used spectroscopic techniques like FT-IR, FT-Raman, and UV spectroscopy, combined with DFT calculations, to investigate their molecular geometry and vibrational frequencies . These analyses provide insights into the electronic properties and the influence of substituents on the benzene ring.
Chemical Reactions Analysis
Bromo-fluorobenzene derivatives participate in various chemical reactions, often serving as intermediates for further functionalization. For example, 1-bromo-4-(2,2-diphenylvinyl)benzene was synthesized via a Wittig-Horner reaction, demonstrating the utility of bromo-fluorobenzene derivatives in forming more complex organic compounds . The reactivity of these compounds is also influenced by the presence of bromine and fluorine, which can direct further substitution reactions due to their electronic effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-fluorobenzene derivatives are shaped by their halogen substituents. These compounds typically exhibit distinct spectroscopic signatures, as evidenced by studies on 1-bromo-3-fluorobenzene, where DFT calculations were used to predict vibrational frequencies and electronic properties . The presence of bromine and fluorine also affects the compound's boiling point, density, and solubility, which are important parameters in the synthesis and application of these chemicals.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis Techniques : 4-Bromo-2-(bromomethyl)-1-fluorobenzene has been synthesized through various chemical reactions. For instance, Guo Zhi-an (2009) described its synthesis from 3,4-dimethylbenzenamine, involving diazotization and bromination (Guo Zhi-an, 2009). Similarly, Song Yan-min (2007) reported an improved synthesis method using p-xylene as the starting material, through a four-step reaction including nitration, reduction, diazotization, and bromination (Song Yan-min, 2007).
Electrophilic Substitution and Metalation : Electrophilic ipso substitution of trimethylsilyl groups in fluorobenzenes, including derivatives of 4-Bromo-2-(bromomethyl)-1-fluorobenzene, has been studied. The research by P. Coe, A. Stuart, and D. J. Moody (1998) focused on bromodesilylation to yield bromodifluorobenzenes, demonstrating the chemical versatility of these compounds (P. Coe, A. Stuart, D. J. Moody, 1998).
Electrochemical Applications : In electrochemistry, 4-Bromo-2-(bromomethyl)-1-fluorobenzene has been used as a novel bi-functional electrolyte additive for lithium-ion batteries. Zhang Qian-y (2014) found that this compound can polymerize electrochemically to form a polymer film, thus enhancing the thermal stability and safety of lithium-ion batteries (Zhang Qian-y, 2014).
Pharmaceutical Research : The compound has been utilized in the synthesis of pharmaceuticals. Forngren et al. (1998) described its use in the synthesis of [4-F-18]-1-Bromo-4-fluorobenzene, an important compound for introducing fluorophenyl structures into functional molecules (T. Forngren, Y. Andersson, B. Lamm, B. Långström, 1998).
Material Science
X-Ray Structure Determinations : In material science, the X-ray structure determinations of bromo- and/or bromomethylsubstituted benzenes, including 4-Bromo-2-(bromomethyl)-1-fluorobenzene, have been analyzed. This research by P. Jones, P. Kuś, and I. Dix (2012) contributes to understanding the interactions and packing motifs in these compounds, which is vital for designing new materials (P. Jones, P. Kuś, I. Dix, 2012).
Coordination Chemistry : The coordination chemistry of fluorocarbons, including derivatives of 4-Bromo-2-(bromomethyl)-1-fluorobenzene, has been explored. Plenio and Diodone (1996) synthesized novel fluoro cryptands and investigated their metal ion complexes, demonstrating the potential use of these compounds in developing new materials (H. Plenio, Ralph Diodone, 1996).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-2-(bromomethyl)-1-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXSSLJXCUISKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543645 | |
Record name | 4-Bromo-2-(bromomethyl)-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(bromomethyl)-1-fluorobenzene | |
CAS RN |
99725-12-9 | |
Record name | 4-Bromo-2-(bromomethyl)-1-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99725-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-(bromomethyl)-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 4-bromo-2-(bromomethyl)-1-fluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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